

how does 15-PGDH degradation affect PGE2 signaling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 15-Pgdh-IN-2

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Summary of Key Experimental Findings on 15-PGDH

Study Focus / Model System	Key Finding Related to 15-PGDH	Measured Outcome of 15-PGDH Manipulation	Reference
Core Biochemical Function	Catalyzes oxidation of PGE2 to 15-keto-PGE2.	15-keto-PGE2 has significantly lower biological activity.	[1] [2]
Colorectal Cancer Liver Metastases (Human)	Intra-tumoral heterogeneity in PGE2 levels and 15-PGDH activity.	PGE2 higher in tumor center; 15-PGDH protein higher but activity lower due to reduced NAD+ availability.	[3]
Aged Muscle Mass (Mouse Model)	15-PGDH is upregulated in aged muscle.	Genetic or pharmacological (SW033291) inhibition increased PGE2, rejuvenating muscle mass and strength.	[4] [5]
Acute Liver Injury (Mouse Model)	Hepatic 15-PGDH overexpression is protective.	Transgenic mice had higher 15-keto-PGE2, were resistant to LPS-induced injury via PPAR-γ activation in Kupffer cells.	[2]

Study Focus / Model System	Key Finding Related to 15-PGDH	Measured Outcome of 15-PGDH Manipulation	Reference
Acute Kidney Injury (Mouse Model)	15-PGDH is upregulated after LPS-induced injury.	Pharmacological inhibition (SW033291) attenuated renal injury, regulated apoptosis, autophagy, and oxidative stress.	[6]

Detailed Experimental Protocols

To help you evaluate or replicate these key findings, here are the methodologies from the pivotal studies summarized above.

Study on Intra-tumoral Heterogeneity in CRCLM (PMC3598740)

[3]

- **Objective:** To test the hypothesis that there is intra-tumoral variability in PGE2 content and 15-PGDH levels/activity in human colorectal cancer liver metastases (CRCLM).
- **Tissue Collection:** Fresh tumor tissue was collected from 20 patients undergoing liver resection for CRCLM. A strict protocol was used to dissect and sample tissue from defined peripheral and central tumor regions.
- **Key Analyses:**
 - **PGE2 Measurement:** Tissue PGE2 levels were quantified using a competitive immunoassay (Amersham Biosciences), normalized to total protein (Bradford assay).
 - **15-PGDH & COX-2 Expression:** Protein expression was analyzed by immunohistochemistry (IHC) on formalin-fixed paraffin-embedded tissue sections. A computerized scoring method (Aperio software) ensured objective quantification.
 - **15-PGDH Activity & NAD⁺/NADH:** 15-PGDH enzyme activity and NAD⁺/NADH levels were measured in tissue samples from the center and periphery of tumors.
- **In Vitro Model:** LIM1863 human CRC cells were used to model epithelial-mesenchymal transition (EMT), induced by transforming growth factor- β (TGF β).

Study on Rejuvenating Aged Muscle (Science, 2021) [4] [5]

- **Objective:** To determine the role of 15-PGDH in age-related muscle loss (sarcopenia) and evaluate its inhibition as a therapeutic strategy.
- **Animal Model:** Young and aged mice.
- **Interventions:**
 - **Genetic Inhibition:** Adeno-associated viral (AAV) vectors delivering shRNA to knock down 15-PGDH in muscles.
 - **Pharmacological Inhibition:** Treatment with SW033291 (SW), a potent small-molecule inhibitor of 15-PGDH.
 - **Overexpression:** AAV-mediated overexpression of 15-PGDH in young mouse muscles to confirm its atrophy-inducing effect.
- **Key Assessments:**
 - **PGE2 Levels:** Measured in muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - **Muscle Function:** Muscle mass, strength, and exercise performance were evaluated.
 - **Cell Source Identification:** Multiplex tissue imaging (CODEX) and qRT-PCR on isolated myofibers and macrophages identified the cellular sources of 15-PGDH in aged muscle.
 - **Pathway Analysis:** RNA sequencing (RNAseq) and Western blotting were used to analyze downstream signaling pathways (e.g., ubiquitin-proteasome, TGF- β , mitochondrial function).

Study on Acute Liver Injury (PLOS One, 2017) [2]

- **Objective:** To evaluate the significance of 15-PGDH in LPS-induced acute liver injury.
- **Animal Model:** Transgenic mice with liver-specific overexpression of 15-PGDH (15-PGDH Tg) and wild-type controls.
- **Injury Model:** Mice were injected intraperitoneally with LPS and Galactosamine (GalN) to induce acute liver inflammation and injury.
- **Key Analyses:**
 - **Survival & Liver Injury:** Survival rates, serum ALT/AST levels, and liver histology (H&E staining) were assessed.
 - **Cellular Mechanisms:** Apoptosis (caspase-3 activity, PARP cleavage), macrophage activation (F4/80 IHC), and inflammatory cytokines were measured.
 - **In Vitro Co-culture:** Conditioned medium from 15-PGDH Tg hepatocytes or 15-keto-PGE2 was applied to Kupffer cells to test the paracrine anti-inflammatory effect.
 - **PPAR- γ Antagonism:** The PPAR- γ antagonist GW9662 was used in vitro and in vivo to confirm the mechanism of action.

Signaling Pathways and Regulatory Role

The following diagram illustrates the core biochemical relationship between 15-PGDH and the PGE2 signaling pathway.

Core pathway of PGE2 synthesis by COX/PGE-synthases and degradation by 15-PGDH.

Therapeutic Implications and Future Directions

The regulation of PGE2 by 15-PGDH presents a compelling therapeutic target. Strategies are being explored for both inhibiting and inducing the enzyme, depending on the pathological context.

- **15-PGDH Inhibition:** In conditions where boosting PGE2 signaling is desirable (e.g., **sarcopenia** [4] [5], enhancing hematopoietic stem cell transplantation [6], and potentially tissue regeneration), 15-PGDH inhibitors like SW033291 are being investigated. This approach aims to increase local, physiological levels of PGE2 to promote repair and regeneration.
- **15-PGDH Induction or Mimetics:** Conversely, in pathologies driven by excessive PGE2, such as **cancer progression** [7] [3] [1] or acute inflammatory injury [2], strategies to increase 15-PGDH activity or use 15-keto-PGE2 mimetics could be beneficial. This would enhance the negative feedback on PGE2, suppressing its pro-tumorigenic and pro-inflammatory effects.

In summary, 15-PGDH is a central metabolic gatekeeper that exerts profound effects on PGE2 signaling, influencing a wide array of physiological and pathological processes. Its therapeutic modulation holds significant promise across diverse disease areas.

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To cite this document: Smolecule. [how does 15-PGDH degradation affect PGE2 signaling].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12860189#how-does-15-pgdh-degradation-affect-pge2-signaling]

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